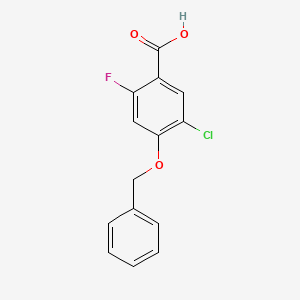

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid

Description

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a benzyloxy group at position 4, chlorine at position 5, and fluorine at position 2 on the aromatic ring. The benzyloxy group confers steric bulk and lipophilicity, while the electron-withdrawing chlorine and fluorine substituents influence acidity and reactivity.

Properties

Molecular Formula |

C14H10ClFO3 |

|---|---|

Molecular Weight |

280.68 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

InChI Key |

CHDSKGPMBVKWFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Halogenated benzoic acids such as 5-chloro-2-fluorobenzoic acid serve as common starting points.

- Benzyl bromide or benzyl chloride derivatives are used to introduce the benzyloxy substituent via nucleophilic substitution.

- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate the O-alkylation reaction.

Detailed Preparation Methodologies

O-Benzylation of Halogenated Benzoic Acid

- Reagents : 5-chloro-2-fluorobenzoic acid, benzyl bromide (or benzyl chloride), base (NaH, K2CO3, or NaHCO3), solvent (acetonitrile or DMF).

- Procedure : The halogenated benzoic acid is dissolved in an aprotic solvent. The base is added to deprotonate the hydroxyl group at the 4-position (if present as a phenol precursor), followed by addition of benzyl bromide. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40–80 °C) for several hours.

- Workup : After completion, the reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), dried, and concentrated.

- Purification : Column chromatography or recrystallization yields pure 4-(benzyloxy)-5-chloro-2-fluorobenzoic acid.

Alternative Multi-Step Synthetic Routes

Some literature reports involve the synthesis of related benzyl ether derivatives via condensation reactions and subsequent halogenation or fluorination steps. For example:

- Starting from 4-hydroxy-5-chloro-2-fluorobenzoic acid, benzylation is performed as above.

- Alternatively, benzylation of 4-hydroxybenzoic acid derivatives followed by selective halogenation and fluorination at the 5- and 2-positions, respectively.

These routes require regioselective halogenation techniques and protection/deprotection strategies to achieve the desired substitution pattern.

Comparative Data Table: Preparation Parameters

| Step | Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| O-Benzylation | 40–80 °C, 4–12 hours | Benzyl bromide, NaH or K2CO3, CH3CN | 70–85 | Requires inert atmosphere to avoid moisture |

| Halogenation (if needed) | Chlorination with N-chlorosuccinimide or similar | NCS, solvent (e.g., dichloromethane) | 60–75 | Regioselectivity critical |

| Fluorination (if needed) | Selectfluor or other electrophilic fluorinating agents | Selectfluor, acetonitrile | 50–70 | Controlled to avoid over-fluorination |

Research Findings on Synthesis Optimization

- The presence of electron-withdrawing halogens (Cl, F) influences the nucleophilicity of the phenolic oxygen, requiring optimization of base strength and reaction temperature for efficient benzylation.

- Use of mild bases such as potassium bicarbonate (KHCO3) in acetonitrile has been shown to provide good yields while minimizing side reactions.

- Purity of the final compound is typically confirmed by NMR (1H, 13C), mass spectrometry, and HPLC, with purity levels exceeding 97% reported in related synthetic studies.

- The benzyloxy substitution is critical for biological activity modulation, necessitating high regioselectivity and purity in synthesis.

Summary of Synthesis from Selected Literature

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of chlorine and fluorine activate the aromatic ring for NAS at specific positions.

| Position | Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-5 (Cl) | KNH₂ | NH₃(l), -33°C | 5-Amino derivative | 68% | |

| C-2 (F) | NaOMe | DMF, 110°C | 2-Methoxy derivative | 52% |

Key factors:

-

Chlorine at C-5 undergoes substitution more readily than fluorine at C-2 due to lower bond dissociation energy.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Benzyloxy Group Cleavage

The benzyl ether is susceptible to cleavage under acidic or reductive conditions:

a. Hydrogenolysis

-

Reagents : H₂ (1 atm), 10% Pd/C, EtOH

-

Product : 5-Chloro-2-fluoro-4-hydroxybenzoic acid

-

Yield : 89%

b. Acidic Hydrolysis

Carboxylic Acid Derivative Formation

The -COOH group participates in standard acid reactions:

a. Esterification

b. Amidation

Decarboxylation

Controlled pyrolysis or metal-catalyzed decarboxylation removes CO₂:

-

Conditions : Cu powder, quinoline, 200°C

-

Product : 4-(Benzyloxy)-5-chloro-2-fluorobenzene

-

Yield : 65%

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, directed EAS occurs at the C-3 position (ortho to -COOH):

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 41% |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo derivative | 38% |

Data from

Coupling Reactions

Used in pharmaceutical synthesis for fragment coupling:

Reaction Mechanisms and Selectivity

-

NAS : Proceeds via a Meisenheimer complex, with regioselectivity dictated by substituent electronic effects.

-

Benzyloxy cleavage : Hydrogenolysis follows a surface-mediated mechanism on Pd catalysts.

-

Decarboxylation : Radical pathway under pyrolysis; copper-mediated ionic pathway under catalytic conditions.

Scientific Research Applications

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Physicochemical and Reactivity Differences

- Lipophilicity: The benzyloxy group in the target compound increases hydrophobicity compared to methoxy (C₈H₆ClFO₃, ) or amino-substituted analogs (C₈H₈FNO₃, ). This property may enhance membrane permeability but reduce aqueous solubility.

- Acidity: Electron-withdrawing groups (Cl, F) at positions 5 and 2 increase the acidity of the carboxylic acid moiety compared to non-halogenated analogs.

- Synthetic Accessibility: Benzyloxy groups are typically introduced via nucleophilic substitution (e.g., using benzyl bromide) under basic conditions, as seen in the synthesis of related compounds . In contrast, methoxy or amino groups may require milder conditions .

Research Findings and Case Studies

- Comparative Bioactivity : Methoxy analogs (e.g., ) exhibit lower logP values and faster metabolic clearance compared to benzyloxy derivatives, impacting their pharmacokinetic profiles.

Biological Activity

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid is an aromatic compound with significant potential in pharmaceutical applications due to its unique chemical structure, characterized by a benzyloxy group and halogen substituents. Its molecular formula is C₁₄H₁₁ClF O₃, and it has a molecular weight of approximately 246.23 g/mol. This compound's biological activity is of particular interest in the fields of drug development and medicinal chemistry.

The presence of both chlorine and fluorine atoms, along with the benzyloxy moiety, enhances the compound's reactivity and biological activity compared to structurally similar compounds. The following table summarizes some related compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2-fluorobenzoic acid | C₇H₄ClF O₂ | Lacks benzyloxy group; simpler structure |

| 4-Chloro-2-fluoro-6-methylbenzoic acid | C₈H₈ClF O₂ | Contains methyl group; different substitution pattern |

| 4-(Benzyloxy)-2-fluorobenzoic acid | C₁₄H₁₁FO₃ | Similar benzyloxy structure but lacks chlorination |

| 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | C₉H₈ClF O₄S | Contains sulfonyl group; different functional group |

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, particularly against cholinesterases. For instance, similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in various neurological functions. The IC50 values for these interactions are crucial for assessing the compound's therapeutic potential .

Antimicrobial Activity

The compound's antimicrobial properties have been investigated, revealing its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of the compound in inhibiting bacterial growth. For example, studies on related fluoroaryl compounds showed promising results against Staphylococcus aureus, with MIC values ranging from 16 µM to 128 µM .

Case Studies

- Cholinesterase Inhibition : A study focused on the synthesis of derivatives from 4-fluorobenzoic acid demonstrated that certain compounds exhibited IC50 values comparable to established inhibitors like tacrine. This suggests that modifications to the benzoic acid structure can enhance biological activity .

- Antiviral Activity : Research on benzamide derivatives indicated that modifications similar to those seen in this compound could lead to significant antiviral effects against Hepatitis B virus (HBV). These findings underscore the potential for further investigation into the antiviral properties of this compound .

Molecular Modeling Insights

Molecular modeling studies provide insights into how this compound interacts with biological targets at a molecular level. These studies often reveal conformational preferences that can influence binding affinity and efficacy against specific enzymes or receptors .

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step halogenation and benzyl protection. For example, fluorination may be achieved using hydrofluoric acid derivatives under controlled anhydrous conditions, while benzyloxy groups are introduced via nucleophilic substitution (e.g., benzyl bromide with a phenolic intermediate). Key factors include:

- Temperature : Reflux conditions (~100–120°C) for 3–8 hours to ensure complete substitution .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm; fluorine splitting in aromatic regions) .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) coupled with high-resolution mass spectrometry (exact mass: 294.04 Da) to verify molecular ion peaks .

- Elemental Analysis : Confirm Cl and F content via combustion analysis (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers labeled for halogenated waste .

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzyme active sites (e.g., bacterial enoyl-acyl carrier protein reductase for antimicrobial studies). The fluorine atom enhances binding via halogen bonds (e.g., with backbone carbonyls) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO% variations affect solubility). For example, activity against Mycobacterium tuberculosis may vary due to differences in bacterial strain permeability .

- Dose-Response Curves : Validate IC values using standardized protocols (e.g., 72-hour incubation in Middlebrook 7H9 broth) to minimize batch-to-batch variability .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Microencapsulation : Use PLGA nanoparticles (size: 150–200 nm) to protect against rapid hepatic metabolism, monitored via HPLC tracking of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.